molecular formula C11H10N4O2S B5113448 (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide

Cat. No.: B5113448
M. Wt: 262.29 g/mol
InChI Key: NFLSAWHDWNXEKT-VURMDHGXSA-N
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Description

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide is an organic compound that belongs to the class of enethioamides This compound is characterized by the presence of a cyano group, a nitroaniline moiety, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide typically involves multi-step organic reactions. One common method is the condensation of 2-methyl-4-nitroaniline with a suitable cyano-containing precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 2-methyl-4-aminoaniline, while substitution reactions may introduce various functional groups at the thioamide position.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. Its structural features may be optimized to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide involves its interaction with specific molecular targets. The cyano and nitro groups may participate in electron transfer reactions, while the thioamide group can form covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enamide: Similar structure but with an amide group instead of a thioamide.

    (Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioester: Similar structure but with a thioester group.

Uniqueness

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-4-9(15(16)17)2-3-10(7)14-6-8(5-12)11(13)18/h2-4,6,14H,1H3,(H2,13,18)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSAWHDWNXEKT-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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